Cetilistat is a novel inhibitor of pancreatic lipase being developed by Alizyme for the treatment of obesity and associated co-morbidities, including type 2 diabetes.
Cetilistat
CAS No.: 282526-98-1
VCID: VC0523226
Molecular Formula: C25H39NO3
Molecular Weight: 401.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Cetilistat, also known as ATL-962, is an experimental anti-obesity drug developed by Alizyme in collaboration with Takeda Pharmaceutical. It functions as a lipase inhibitor, similar to orlistat (Xenical), by blocking the action of pancreatic lipase, an enzyme responsible for breaking down dietary fats into absorbable fatty acids. This mechanism prevents the absorption of fats, leading to reduced calorie intake and aiding in weight loss . Clinical Trials and EfficacyCetilistat has undergone Phase I and II clinical trials in Western countries and Phase III trials in Japan. The Phase II trials demonstrated significant weight loss and improvements in obesity-related parameters, such as reductions in waist circumference and blood lipids . Phase II Trial Results
These results show that cetilistat significantly reduces body weight compared to placebo across all doses tested . Comparison with OrlistatCetilistat has been compared to orlistat in terms of efficacy and tolerability. Both drugs produce similar weight loss and side effects, but cetilistat may be better tolerated than orlistat in some studies . Regulatory StatusCetilistat is approved in Japan but not in the United States. Takeda Pharmaceutical initially partnered with Norgine for global rights but terminated the agreement in 2018 . |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 282526-98-1 | |||||||||||||||
Product Name | Cetilistat | |||||||||||||||
Molecular Formula | C25H39NO3 | |||||||||||||||
Molecular Weight | 401.6 g/mol | |||||||||||||||
IUPAC Name | 2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one | |||||||||||||||
Standard InChI | InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3 | |||||||||||||||
Standard InChIKey | MVCQKIKWYUURMU-UHFFFAOYSA-N | |||||||||||||||
SMILES | CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |||||||||||||||
Canonical SMILES | CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |||||||||||||||
Appearance | Solid powder | |||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||||||||
Shelf Life | >2 years if stored properly | |||||||||||||||
Solubility | Soluble in DMSO, not in water | |||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | |||||||||||||||
Synonyms | 2-(hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one ATL-962 cetilistat |
|||||||||||||||
Reference | 1: Zimmerman MP, Mehr SR. Nonincretin drugs in later-stage development. Am J Manag Care. 2014 Jan;20(1 Spec No.):E2. PubMed PMID: 25618226. 2: Johansson M, Fransson D, Rundlöf T, Huynh NH, Arvidsson T. A general analytical platform and strategy in search for illegal drugs. J Pharm Biomed Anal. 2014 Nov;100:215-29. doi: 10.1016/j.jpba.2014.07.026. Epub 2014 Aug 4. PubMed PMID: 25171485. 3: Cheung BM, Cheung TT, Samaranayake NR. Safety of antiobesity drugs. Ther Adv Drug Saf. 2013 Aug;4(4):171-81. doi: 10.1177/2042098613489721. PubMed PMID: 25114779; PubMed Central PMCID: PMC4125319. 4: Hainer V. Overview of new antiobesity drugs. Expert Opin Pharmacother. 2014 Oct;15(14):1975-8. doi: 10.1517/14656566.2014.946904. Epub 2014 Aug 6. Review. PubMed PMID: 25100293. 5: Hainer V, Aldhoon-Hainerová I. Tolerability and safety of the new anti-obesity medications. Drug Saf. 2014 Sep;37(9):693-702. doi: 10.1007/s40264-014-0206-3. Review. PubMed PMID: 25096956. 6: Durgampudi C, Noel P, Patel K, Cline R, Trivedi RN, DeLany JP, Yadav D, Papachristou GI, Lee K, Acharya C, Jaligama D, Navina S, Murad F, Singh VP. Acute lipotoxicity regulates severity of biliary acute pancreatitis without affecting its initiation. Am J Pathol. 2014 Jun;184(6):1773-84. doi: 10.1016/j.ajpath.2014.02.015. PubMed PMID: 24854864; PubMed Central PMCID: PMC4044711. 7: Ueno H, Nakazato M. [Cutting-edge of medicine; the prospects of novel anti-obesity drugs]. Nihon Naika Gakkai Zasshi. 2014 Mar 10;103(3):753-9. Review. Japanese. PubMed PMID: 24796150. 8: Gras J. Cetilistat for the treatment of obesity. Drugs Today (Barc). 2013 Dec;49(12):755-9. doi: 10.1358/dot.2013.49.12.2099318. PubMed PMID: 24524093. 9: George M, Rajaram M, Shanmugam E. New and emerging drug molecules against obesity. J Cardiovasc Pharmacol Ther. 2014 Jan;19(1):65-76. doi: 10.1177/1074248413501017. Epub 2013 Sep 24. Review. PubMed PMID: 24064009. 10: Carter R, Mouralidarane A, Ray S, Soeda J, Oben J. Recent advancements in drug treatment of obesity. Clin Med (Lond). 2012 Oct;12(5):456-60. Review. PubMed PMID: 23101148. 11: Simonyi G, Pados G, Medvegy M, Bedros JR. [The pharmacological treatment of obesity: past, present and future]. Orv Hetil. 2012 Mar 11;153(10):363-73. doi: 10.1556/OH.2012.29317. Review. Hungarian. PubMed PMID: 22370224. 12: Faria AM, Mancini MC, Melo ME, Cercato C, Halpern A. [Recent progress and novel perspectives on obesity pharmacotherapy]. Arq Bras Endocrinol Metabol. 2010 Aug;54(6):516-29. Review. Portuguese. PubMed PMID: 20857056. 13: Hainer V. [Drug treatment of obesity--current situation and perspectives]. Cas Lek Cesk. 2010;149(11):513-9. Review. Czech. PubMed PMID: 21391349. 14: Kopelman P, Groot Gde H, Rissanen A, Rossner S, Toubro S, Palmer R, Hallam R, Bryson A, Hickling RI. Weight loss, HbA1c reduction, and tolerability of cetilistat in a randomized, placebo-controlled phase 2 trial in obese diabetics: comparison with orlistat (Xenical). Obesity (Silver Spring). 2010 Jan;18(1):108-15. doi: 10.1038/oby.2009.155. Epub 2009 May 21. PubMed PMID: 19461584. 15: Bryson A, de la Motte S, Dunk C. Reduction of dietary fat absorption by the novel gastrointestinal lipase inhibitor cetilistat in healthy volunteers. Br J Clin Pharmacol. 2009 Mar;67(3):309-15. doi: 10.1111/j.1365-2125.2008.03311.x. Epub 2008 Sep 19. PubMed PMID: 19220279; PubMed Central PMCID: PMC2675041. 16: Yamada Y, Kato T, Ogino H, Ashina S, Kato K. Cetilistat (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats. Horm Metab Res. 2008 Aug;40(8):539-43. doi: 10.1055/s-2008-1076699. Epub 2008 May 21. PubMed PMID: 18500680. 17: Padwal R. Cetilistat, a new lipase inhibitor for the treatment of obesity. Curr Opin Investig Drugs. 2008 Apr;9(4):414-21. Review. PubMed PMID: 18393108. 18: Zieba R. [Obesity: a review of currently used antiobesity drugs and new compounds in clinical development]. Postepy Hig Med Dosw (Online). 2007 Oct 19;61:612-26. Review. Polish. PubMed PMID: 17971763. 19: Kopelman P, Bryson A, Hickling R, Rissanen A, Rossner S, Toubro S, Valensi P. Cetilistat (ATL-962), a novel lipase inhibitor: a 12-week randomized, placebo-controlled study of weight reduction in obese patients. Int J Obes (Lond). 2007 Mar;31(3):494-9. Epub 2006 Sep 5. PubMed PMID: 16953261. 20: Halford JC. Obesity drugs in clinical development. Curr Opin Investig Drugs. 2006 Apr;7(4):312-8. Review. PubMed PMID: 16625817. | |||||||||||||||
PubChem Compound | 9952916 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume